16-(9-Anthroyloxy)palmitoyl-coenzyme A
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Overview
Description
16-(9-Anthroyloxy)palmitoyl-coenzyme A: is a specialized derivative of palmitoyl-coenzyme A, which is an acyl-coenzyme A thioester. This compound is notable for its use as a fluorescent probe in biochemical assays, particularly in the study of fatty acid binding and metabolism. The anthroyloxy group attached to the palmitoyl chain enhances its utility in fluorescence-based detection methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves the esterification of palmitoyl-coenzyme A with 9-anthroic acid. The reaction typically requires the activation of the carboxyl group of 9-anthroic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent degradation of the coenzyme A moiety.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research rather than large-scale applications. the principles of esterification and purification using chromatography techniques would be applicable for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 16-(9-Anthroyloxy)palmitoyl-coenzyme A primarily undergoes reactions typical of acyl-coenzyme A derivatives, including:
Hydrolysis: The thioester bond can be hydrolyzed by water or enzymatic action, releasing palmitic acid and coenzyme A.
Transesterification: The acyl group can be transferred to other molecules, facilitated by enzymes such as acyltransferases.
Oxidation and Reduction: The anthroyloxy group can participate in redox reactions, although this is less common in biological systems.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by water or enzymes like thioesterases.
Transesterification: Requires acyltransferase enzymes and suitable acceptor molecules.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Palmitic acid and coenzyme A.
Transesterification: Various acylated products depending on the acceptor molecule.
Oxidation and Reduction: Modified anthroyloxy derivatives.
Scientific Research Applications
16-(9-Anthroyloxy)palmitoyl-coenzyme A is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Biochemistry: Studying fatty acid binding to proteins, particularly in the context of enzyme assays.
Cell Biology: Investigating the role of fatty acids in cellular metabolism and signaling pathways.
Medicine: Exploring the mechanisms of lipid-related diseases and potential therapeutic targets.
Industry: Used in the development of fluorescent probes for diagnostic assays and biochemical research tools.
Mechanism of Action
The primary mechanism of action of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves its role as a substrate in enzymatic reactions. The compound binds to specific enzymes, such as acyltransferases, through its palmitoyl-coenzyme A moiety. The anthroyloxy group allows for fluorescence-based detection, enabling researchers to monitor the binding and activity of the compound in real-time. This makes it a valuable tool for studying enzyme kinetics and fatty acid metabolism.
Comparison with Similar Compounds
Palmitoyl-coenzyme A: The parent compound without the anthroyloxy group.
Stearoyl-coenzyme A: Another acyl-coenzyme A derivative with an 18-carbon fatty acid chain.
Oleoyl-coenzyme A: An acyl-coenzyme A derivative with an unsaturated 18-carbon fatty acid chain.
Uniqueness: 16-(9-Anthroyloxy)palmitoyl-coenzyme A is unique due to its fluorescent anthroyloxy group, which allows for real-time monitoring of biochemical reactions. This feature distinguishes it from other acyl-coenzyme A derivatives that lack such a functional group, making it particularly useful in research applications that require fluorescence-based detection.
Properties
CAS No. |
129385-08-6 |
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Molecular Formula |
C52H74N7O19P3S |
Molecular Weight |
1226.2 g/mol |
IUPAC Name |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
InChI Key |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Synonyms |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
Origin of Product |
United States |
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